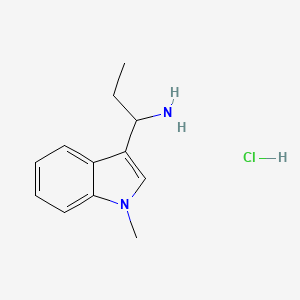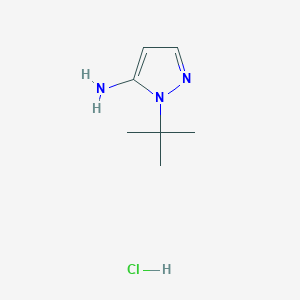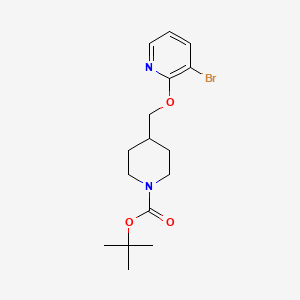![molecular formula C10H12INO2 B1412758 N-[2-(4-Iodophenoxy)ethyl]acetamide CAS No. 1637393-58-8](/img/structure/B1412758.png)
N-[2-(4-Iodophenoxy)ethyl]acetamide
Descripción general
Descripción
N-[2-(4-Iodophenoxy)ethyl]acetamide, also known as 4-Iodo-2-phenoxyacetanilide, is an organic compound with various applications in scientific experiments. It has a molecular formula of C10H12INO2 .
Molecular Structure Analysis
The molecular structure of N-[2-(4-Iodophenoxy)ethyl]acetamide consists of an acetamide group attached to an arylethylamine . The molecular weight is 305.112 Da and the monoisotopic mass is 304.991272 Da .
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-[2-(4-Iodophenoxy)ethyl]acetamide is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) in ACS Omega discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, using Novozym 435 as a catalyst. This research provides insight into the synthesis process for antimalarial drugs, highlighting the significance of compounds like N-[2-(4-Iodophenoxy)ethyl]acetamide in medicinal chemistry (Magadum & Yadav, 2018).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agents
Rani, Pal, Hegde, and Hashim (2014) in BioMed Research International explored the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to N-[2-(4-Iodophenoxy)ethyl]acetamide. These compounds were evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some derivatives showing promising results in these areas. This study highlights the potential of N-[2-(4-Iodophenoxy)ethyl]acetamide derivatives in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Activity and Cytotoxicity
Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, and Ulusoylar-Yıldırım (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including those similar to N-[2-(4-Iodophenoxy)ethyl]acetamide. These compounds were evaluated for antimicrobial activity and cytotoxicity, providing valuable insights into the potential use of such compounds in addressing microbial infections and assessing their safety profile (Kaplancıklı et al., 2012).
Crystal Structure in Drug Development
Sharma et al. (2018) in Molecular Crystals and Liquid Crystals conducted a study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to N-[2-(4-Iodophenoxy)ethyl]acetamide. They analyzed its crystal structure for potential use in anticancer drug development, showing the importance of understanding the structural properties of such compounds (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVMWYHUZGZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Iodophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)



![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)


![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)

